N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 2, and a benzenesulfonamide group, which is a sulfonamide attached to a benzene ring.
Preparation Methods
The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE can be achieved through various synthetic routes. Industrial production methods often employ multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions under mild conditions to achieve high yields and selectivity .
Chemical Reactions Analysis
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine for oxidation, hydrazine derivatives for nucleophilic addition-elimination reactions, and aryl halides for substitution reactions . Major products formed from these reactions include substituted pyrazoles and benzenesulfonamide derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the synthesis of bioactive molecules with potential therapeutic effects . In biology, it is studied for its potential as an inhibitor of various enzymes and receptors . In the field of agrochemistry, it is explored for its potential as a pesticide or herbicide . Additionally, it has applications in coordination chemistry and organometallic chemistry due to its ability to form stable complexes with metal ions .
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a hydrogen bond donor and acceptor, allowing it to form interactions with enzymes and receptors . This interaction can inhibit the activity of these targets, leading to various biological effects. The benzenesulfonamide group can also contribute to the compound’s activity by enhancing its binding affinity to the target molecules .
Comparison with Similar Compounds
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE can be compared with other pyrazole derivatives such as crizotinib, cefoselis, dorzolamide, difenamizole, rimonabant, celecoxib, phenylbutazone, ramifenazone, muzolimine, and betazole These compounds share the pyrazole scaffold but differ in their substituents and biological activities
Properties
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-16-12(9-10-14-16)11-15(2)19(17,18)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJPUVRMEZFFDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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